Ethyl(2-methylbutyl)amine hydrochloride
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Overview
Description
Ethyl(2-methylbutyl)amine hydrochloride is a chemical compound with the molecular formula C7H18ClN and a molecular weight of 151.68 g/mol . It is also known by its IUPAC name, N-ethyl-2-methyl-1-butanamine hydrochloride . This compound is typically found in a powdered form and is used in various scientific and industrial applications.
Mechanism of Action
In terms of pharmacokinetics, amines can cross biological membranes, and their degree of ionization can be influenced by the pH of their environment . This can affect their absorption, distribution, metabolism, and excretion, which are key factors in their bioavailability .
The specific effects of Ethyl(2-methylbutyl)amine hydrochloride would depend on its interactions with biological targets, which could include proteins, enzymes, or receptors. These interactions could influence biochemical pathways and result in various cellular and molecular effects .
Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-methylbutyl)amine hydrochloride can be synthesized through the alkylation of primary amines. One common method involves the reaction of 2-methylbutylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylbutyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different alkylated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Scientific Research Applications
Ethyl(2-methylbutyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Ethyl(2-methylbutyl)amine hydrochloride can be compared with other similar compounds such as:
- N-ethyl-1-butanamine hydrochloride
- N-ethyl-2-methyl-2-butanamine hydrochloride
- N-ethyl-3-methylbutylamine hydrochloride
These compounds share similar structural features but differ in their specific chemical properties and reactivity. This compound is unique due to its specific alkylation pattern, which influences its chemical behavior and applications .
Properties
IUPAC Name |
N-ethyl-2-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(3)6-8-5-2;/h7-8H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEIJRFYIPCVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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